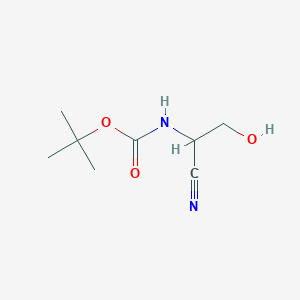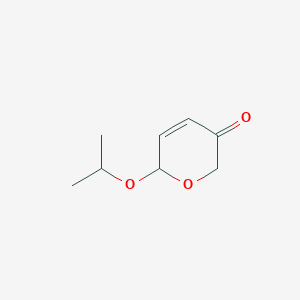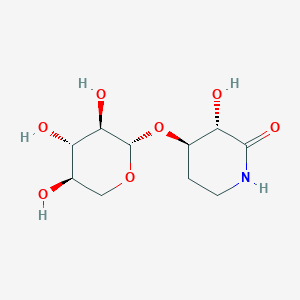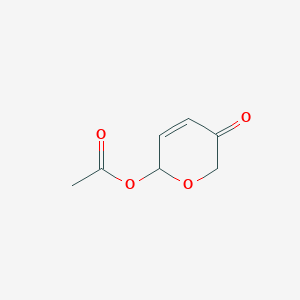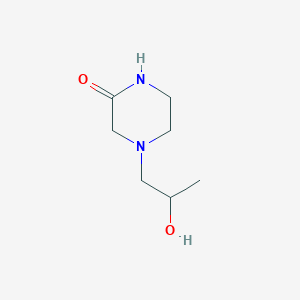
4-(2-Hydroxypropyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Hydroxypropyl)piperazin-2-one (HPP) is a cyclic organic compound that is widely used in scientific research. It has a unique structure that makes it an important starting material for the synthesis of various compounds. HPP is a versatile molecule that can be used in different fields of chemistry, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
4-(2-Hydroxypropyl)piperazin-2-one acts as a nucleophile in chemical reactions due to the presence of the amine and hydroxyl groups in its structure. It can form covalent bonds with electrophiles such as carbonyl groups and halogens. 4-(2-Hydroxypropyl)piperazin-2-one can also act as a ligand for metal ions, forming coordination complexes. The mechanism of action of 4-(2-Hydroxypropyl)piperazin-2-one in biological systems is not well understood.
Biochemische Und Physiologische Effekte
4-(2-Hydroxypropyl)piperazin-2-one has been shown to have antifungal and antibacterial properties. It has also been shown to inhibit the growth of cancer cells in vitro. 4-(2-Hydroxypropyl)piperazin-2-one has low toxicity in animal studies, indicating its potential as a drug candidate. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Hydroxypropyl)piperazin-2-one is a versatile molecule that can be used in various chemical reactions. It is readily available and relatively inexpensive. However, 4-(2-Hydroxypropyl)piperazin-2-one is hygroscopic and can absorb moisture from the air, affecting its purity and stability. It is also sensitive to heat and light, which can cause decomposition.
Zukünftige Richtungen
Future research on 4-(2-Hydroxypropyl)piperazin-2-one could focus on its potential as a drug candidate for the treatment of fungal and bacterial infections, as well as cancer. 4-(2-Hydroxypropyl)piperazin-2-one could also be used in the synthesis of new materials with unique properties. Further studies on the mechanism of action of 4-(2-Hydroxypropyl)piperazin-2-one in biological systems could lead to the development of new drugs with novel modes of action.
Synthesemethoden
4-(2-Hydroxypropyl)piperazin-2-one can be synthesized through the reaction of 2-methylpiperazine with propylene oxide. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in water and organic solvents. The purity of 4-(2-Hydroxypropyl)piperazin-2-one can be improved through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2-Hydroxypropyl)piperazin-2-one is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block for the synthesis of peptides and peptidomimetics. 4-(2-Hydroxypropyl)piperazin-2-one is an important intermediate in the synthesis of drugs such as antipsychotics, antidepressants, and antivirals. It is also used in the synthesis of pesticides and herbicides. In materials science, 4-(2-Hydroxypropyl)piperazin-2-one is used in the synthesis of polymers and resins.
Eigenschaften
CAS-Nummer |
137066-46-7 |
|---|---|
Produktname |
4-(2-Hydroxypropyl)piperazin-2-one |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
4-(2-hydroxypropyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)4-9-3-2-8-7(11)5-9/h6,10H,2-5H2,1H3,(H,8,11) |
InChI-Schlüssel |
RNUOXYTZOTXYFD-UHFFFAOYSA-N |
SMILES |
CC(CN1CCNC(=O)C1)O |
Kanonische SMILES |
CC(CN1CCNC(=O)C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



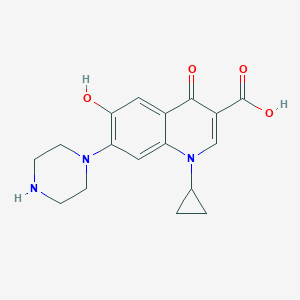
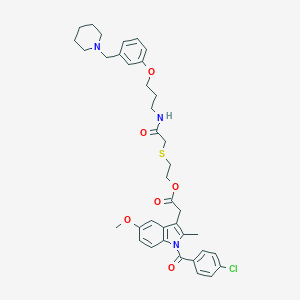
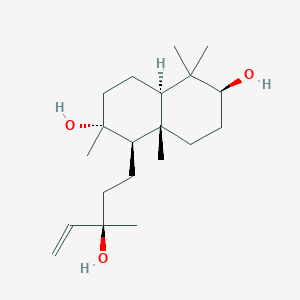
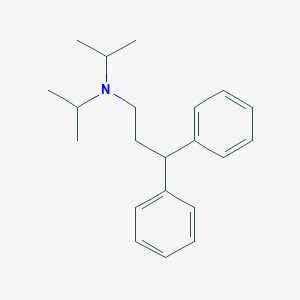
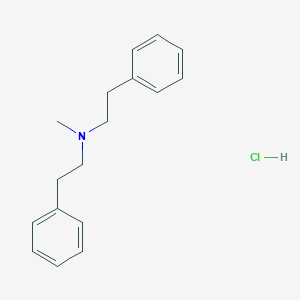
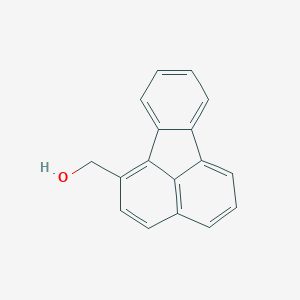
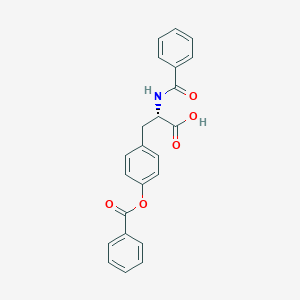
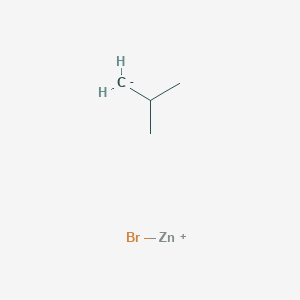
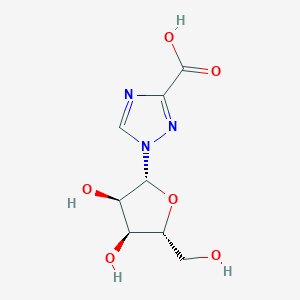
![Methyl 2-hydroxy-2-{5-oxo-2-[(propan-2-yl)oxy]oxan-4-yl}propanoate](/img/structure/B135869.png)
